2-(Azidomethyl)-5-nitro-1,3-benzoxazole

Catalog No.
S13107837
CAS No.
918106-42-0
M.F
C8H5N5O3
M. Wt
219.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Azidomethyl)-5-nitro-1,3-benzoxazole

CAS Number

918106-42-0

Product Name

2-(Azidomethyl)-5-nitro-1,3-benzoxazole

IUPAC Name

2-(azidomethyl)-5-nitro-1,3-benzoxazole

Molecular Formula

C8H5N5O3

Molecular Weight

219.16 g/mol

InChI

InChI=1S/C8H5N5O3/c9-12-10-4-8-11-6-3-5(13(14)15)1-2-7(6)16-8/h1-3H,4H2

InChI Key

NDXYYXNITLBFDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)CN=[N+]=[N-]

2-(Azidomethyl)-5-nitro-1,3-benzoxazole is a chemical compound that features a benzoxazole ring substituted with an azidomethyl group and a nitro group. The molecular formula of this compound is C9H8N4O3, and it possesses unique structural characteristics that contribute to its chemical reactivity and biological activity. The presence of the azide functional group (-N₃) is particularly notable, as it can participate in various

The azidomethyl group in 2-(Azidomethyl)-5-nitro-1,3-benzoxazole can undergo several types of reactions:

  • Click Chemistry: The azide can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming 1,2,3-triazoles. This reaction is significant for synthesizing complex molecules and materials.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of palladium or iron powder, which alters the compound's biological activity.
  • Nucleophilic Substitution: The azide can also participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Compounds containing benzoxazole and nitro groups have been studied for their biological activities. 2-(Azidomethyl)-5-nitro-1,3-benzoxazole exhibits potential antimicrobial properties, particularly against certain bacterial strains. Studies suggest that derivatives of benzoxazole compounds demonstrate significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions. The specific interactions and mechanisms of action for this compound require further investigation but may involve modulation of cellular processes or inhibition of essential enzymes.

The synthesis of 2-(Azidomethyl)-5-nitro-1,3-benzoxazole typically involves several key steps:

  • Formation of Benzoxazole: The initial step often includes the condensation of an appropriate ortho-amino phenol with a carbonyl compound to form the benzoxazole core.
  • Nitration: The introduction of the nitro group can be achieved through electrophilic aromatic substitution using nitric acid in the presence of sulfuric acid.
  • Azidation: The azidomethyl group can be introduced via a reaction with sodium azide in the presence of a suitable halogenated precursor or through the use of an azide source in a nucleophilic substitution reaction.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

2-(Azidomethyl)-5-nitro-1,3-benzoxazole has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents.
  • Material Science: The azide functionality allows for incorporation into polymeric materials through click chemistry, enhancing properties such as biocompatibility or mechanical strength.
  • Chemical Probes: This compound can be used as a chemical probe in biological studies to investigate cellular mechanisms or pathways.

Interaction studies involving 2-(Azidomethyl)-5-nitro-1,3-benzoxazole focus on its binding affinity and mechanism of action against various biological targets. These studies may include:

  • In vitro assays to assess its effectiveness against specific bacterial strains.
  • Molecular docking studies to predict binding interactions with target proteins involved in microbial metabolism or resistance mechanisms.

Such studies are crucial for understanding how modifications to the molecule affect its efficacy and safety profile.

Several compounds share structural similarities with 2-(Azidomethyl)-5-nitro-1,3-benzoxazole. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-5-nitro-1,3-benzoxazoleMethyl substitution at position 2Exhibits different solubility characteristics
5-NitrobenzothiazoleContains thiazole instead of benzoxazoleKnown for strong antibacterial properties
2-AminobenzothiazoleAmino group at position 2Potential for enhanced biological activity
Benzimidazole derivativesSimilar ring structureOften used in anti-parasitic drugs

Each of these compounds has distinct properties that influence their biological activities and applications. For instance, while 2-(Azidomethyl)-5-nitro-1,3-benzoxazole's azide group enables unique reactivity profiles suitable for click chemistry, other derivatives may focus more on enhancing antimicrobial potency or targeting specific diseases.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Exact Mass

219.03923904 g/mol

Monoisotopic Mass

219.03923904 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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